6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one
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Overview
Description
6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one is a complex heterocyclic compound. Compounds of this nature often exhibit interesting chemical and biological properties due to their unique structures, which combine multiple heteroatoms and aromatic systems. These compounds are of significant interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one typically involves multi-step reactions starting from simpler precursors. Common synthetic routes may include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Formation of the Triazole Ring: This often involves azide-alkyne cycloaddition reactions.
Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving amidines and β-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of multiple heteroatoms and aromatic systems can interact with biological targets in unique ways.
Medicine
In medicinal chemistry, compounds like this compound are often investigated for their potential as therapeutic agents. They may serve as leads for the development of new drugs.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one: can be compared with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
101324-39-4 |
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Molecular Formula |
C13H10N6OS |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
11-(2-phenylethyl)-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one |
InChI |
InChI=1S/C13H10N6OS/c20-12-10-11(16-18-15-10)14-13-19(12)17-9(21-13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16,18) |
InChI Key |
BJDDBUNCDNENLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C(=O)C4=NNN=C4N=C3S2 |
Origin of Product |
United States |
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